3-(2-Bromoethoxy)octane
Description
3-(2-Bromoethoxy)octane is a brominated ether derivative featuring an octane backbone with a 2-bromoethoxy substituent at the third carbon position. This compound is structurally characterized by its eight-carbon alkyl chain and a bromine atom attached via an ethoxy linker. Brominated ethers like this are often utilized as intermediates in organic synthesis, particularly in alkylation reactions or as precursors for more complex molecules in pharmaceuticals and materials science .
Properties
CAS No. |
61853-35-8 |
|---|---|
Molecular Formula |
C10H21BrO |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(2-bromoethoxy)octane |
InChI |
InChI=1S/C10H21BrO/c1-3-5-6-7-10(4-2)12-9-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
CFWOCCWPZFDSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-(2-Bromoethoxy)octane is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of sodium or potassium alkoxide and 2-bromoethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Ethers: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Alcohols and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
3-(2-Bromoethoxy)octane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ethers and other functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)octane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-(2-Bromoethoxy)octane, we compare it with three brominated ethers and related derivatives, focusing on synthesis, reactivity, and applications.
Table 1: Structural and Functional Comparison
Table 2: Key Reactivity Parameters (Inferred from Analogs)
| Compound | Boiling Point (°C) | Solubility (Polarity) | Stability to Hydrolysis |
|---|---|---|---|
| This compound | ~200–220* | Low (lipophilic) | Moderate (pH-sensitive) |
| 2,4-Dibromo-1-(2-bromoethoxy)benzene | >250 | Low (aromatic) | High |
| 3-Bromooxetane | ~150–170 | Moderate | Low (moisture-sensitive) |
*Estimated based on alkyl chain length and bromoethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
